4-Cyano-1-(4-nitrobenzyl)pyridinium tetrafluoroborate
Overview
Description
4-Cyano-1-(4-nitrobenzyl)pyridinium tetrafluoroborate is a chemical compound with the molecular formula C13H10BF4N3O2. It is known for its unique structure, which includes a cyano group, a nitrobenzyl group, and a pyridinium ion. This compound is often used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1-(4-nitrobenzyl)pyridinium tetrafluoroborate typically involves the reaction of 4-cyanopyridine with 4-nitrobenzyl chloride in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Acetonitrile or dichloromethane
Base: Triethylamine or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-1-(4-nitrobenzyl)pyridinium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The pyridinium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Amino-1-(4-nitrobenzyl)pyridinium tetrafluoroborate
Reduction: 4-Cyano-1-(4-aminobenzyl)pyridinium tetrafluoroborate
Substitution: Various substituted pyridinium derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyano-1-(4-nitrobenzyl)pyridinium tetrafluoroborate is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 4-Cyano-1-(4-nitrobenzyl)pyridinium tetrafluoroborate exerts its effects involves its ability to act as an electrophile, facilitating various chemical reactions. The molecular targets include nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function and activity. The pathways involved often include nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-1-(4-methylbenzyl)pyridinium tetrafluoroborate
- 4-Cyano-1-(4-chlorobenzyl)pyridinium tetrafluoroborate
- 4-Cyano-1-(4-bromobenzyl)pyridinium tetrafluoroborate
Uniqueness
4-Cyano-1-(4-nitrobenzyl)pyridinium tetrafluoroborate is unique due to the presence of both a cyano group and a nitrobenzyl group, which confer distinct reactivity and stability. This combination allows for a wide range of chemical transformations and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyridin-1-ium-4-carbonitrile;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N3O2.BF4/c14-9-11-5-7-15(8-6-11)10-12-1-3-13(4-2-12)16(17)18;2-1(3,4)5/h1-8H,10H2;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOQBPJSCWEWPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF4N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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